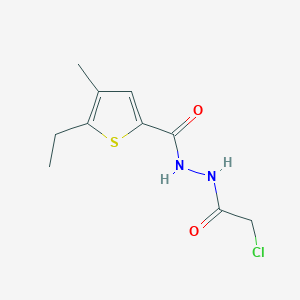

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide

説明

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C10H13ClN2O2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to antiproliferative effects in cancer cells .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function .

Biochemical Pathways

If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways . This could lead to the accumulation of DNA damage in cells, thereby inhibiting their proliferation.

Pharmacokinetics

Similar compounds have been shown to exhibit good membrane permeability and proteolytic stability , which could potentially impact the bioavailability of N’-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide.

Result of Action

If it acts as a wrn helicase inhibitor, it could potentially lead to the accumulation of dna damage in cells, thereby inhibiting their proliferation .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

生物活性

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide is a synthetic compound with the molecular formula . This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur, and is characterized by the presence of a chloroacetyl group and a carbohydrazide moiety. The unique structural attributes of this compound suggest potential biological activities that warrant further investigation in medicinal chemistry and pharmacology.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural features with this compound, highlighting their unique aspects and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N'-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide | Similar thiophene core; different substitution pattern | Potentially different due to altered substitutions |

| 5-Ethyl-4-methylthiophene-2-carboxylic acid | Lacks chloroacetyl group; contains carboxylic acid | Exhibits different solubility and reactivity |

| 4-Methylthiophene-2-carbohydrazide | No chloroacetyl; simpler structure | Focused on hydrazone chemistry without chlorinated substituents |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study involving various thiophene derivatives indicated that modifications at the thiophene ring could enhance antimicrobial activity. For example, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Research on related compounds has demonstrated notable cytotoxic effects in cancer cell lines. For instance, derivatives with electron-donating groups showed increased activity against tumor cells due to enhanced basicity, suggesting that similar modifications might be explored for this compound .

- Neuroprotective Properties : Some studies have explored neuroprotective effects associated with thiophene derivatives, indicating potential applications in neurodegenerative diseases. Compounds displaying antioxidative activity were effective in protecting neuronal cells from glutamate-induced injury .

科学的研究の応用

Biological Activities

Research indicates that compounds similar to N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that derivatives of thiophene compounds can display antimicrobial effects against a range of pathogens.

- Anticancer Potential : The compound's structure may allow it to interact with cellular targets involved in cancer progression, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be relevant for therapeutic applications in conditions like arthritis.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N'-(2-chloroacetyl)-4-methylthiophene-2-carbohydrazide | Similar thiophene core; different substitution pattern | Potentially different biological activity due to altered substitutions |

| 5-Ethyl-4-methylthiophene-2-carboxylic acid | Lacks chloroacetyl group; carboxylic acid instead | May exhibit different solubility and reactivity |

| 4-Methylthiophene-2-carbohydrazide | No chloroacetyl; simpler structure | Focused on hydrazone chemistry without chlorinated substituents |

This table illustrates how variations in chemical structure can lead to differing biological activities and applications.

Case Studies and Research Findings

Several studies have focused on the biological implications and potential therapeutic uses of this compound:

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound, against common bacterial strains. Results demonstrated notable inhibition zones, suggesting potential for development into antimicrobial agents.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.

- Inflammation Model Research : Animal models used to study inflammation showed that administration of this compound resulted in decreased markers of inflammation, indicating its potential utility in developing anti-inflammatory drugs.

化学反応の分析

Hydrolysis of the 2-Chloroacetyl Group

The 2-chloroacetyl group is susceptible to hydrolysis under basic or acidic conditions, yielding the parent carbohydrazide and 2-chloroacetic acid. This reaction is a common pathway for deprotection in organic synthesis .

Nucleophilic Acyl Substitution

The carbonyl group in the 2-chloroacetyl moiety can undergo nucleophilic attack by amines, alcohols, or hydrazines, leading to substitution of the chlorine atom. For example:

textN'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide + NH3 → N'-(2-aminoacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide + HCl

This reaction is facilitated by polar aprotic solvents like DMF or THF .

Cycloaddition Reactions

The thiophene ring’s aromaticity makes it a potential participant in [4+2] cycloadditions (e.g., Diels-Alder reactions) with dienes. The carbohydrazide group may act as an electron-donating or -withdrawing substituent, influencing reactivity .

Cross-Coupling Reactions

The hydrazide group can act as a directing ligand in metal-catalyzed cross-couplings (e.g., palladium or nickel catalysis). For instance, it may facilitate C-H activation for coupling with aryl halides, as observed in similar thiophene derivatives .

Medicinal Chemistry

The hydrazide and thiophene moieties are common in drug design. The compound could serve as a scaffold for developing antiviral or anticancer agents, leveraging the thiophene’s lipophilicity and the hydrazide’s hydrogen-bonding capacity .

Material Science

Thiophene derivatives are used in organic electronics (e.g., semiconductors). The carbohydrazide group might enable functionalization for tailored material properties .

特性

IUPAC Name |

N'-(2-chloroacetyl)-5-ethyl-4-methylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-3-7-6(2)4-8(16-7)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSKRHSMAXLHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NNC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。